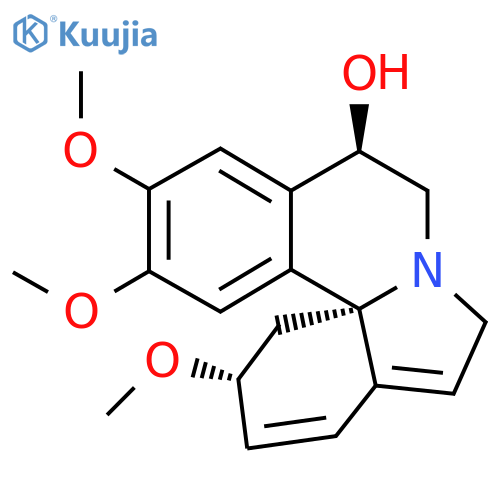Cas no 51666-26-3 (Erythrartine)

Erythrartine structure
Erythrartine 化学的及び物理的性質
名前と識別子
-
- Erythrartine
- (3α,11β)-3,15,16-Trimethoxy-1,2,6,7-tetradehydroerythrinan-11-ol
- W1125
- (2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
- NS00094138
- AKOS032962322
- (+)-Erythrartine; 11-Hydroxyerysotrine
- FS-9954
- 51666-26-3
- (+)-alpha-Hydroxyerysotrine
- 11-Hydroxyerysotrine
- (+)-α-Hydroxyerysotrine
- (+)-Erythrartine
- (+)-11beta-hydroxyerysotrine
- [ "" ]
-
- インチ: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1
- InChIKey: QWWCVLZNFFVFTR-AXHNFQJDSA-N
- ほほえんだ: O(C([H])([H])[H])[C@@]1([H])C([H])=C([H])C2=C([H])C([H])([H])N3C([H])([H])[C@@]([H])(C4=C([H])C(=C(C([H])=C4[C@@]32C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 329.16270821g/mol
- どういたいしつりょう: 329.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: Powder
Erythrartine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3996-1 mg |
Erythrartine |
51666-26-3 | 1mg |
¥2275.00 | 2022-04-26 | ||
| A2B Chem LLC | AG28315-1mg |
Erythrartine |
51666-26-3 | >97% | 1mg |
$423.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3996-1 ml * 10 mm |
Erythrartine |
51666-26-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| TargetMol Chemicals | TN3996-1 mL * 10 mM (in DMSO) |
Erythrartine |
51666-26-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E82160-5mg |
(3α,11β)-3,15,16-Trimethoxy-1,2,6,7-tetradehydroerythrinan-11-ol |
51666-26-3 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
| TargetMol Chemicals | TN3996-5 mg |
Erythrartine |
51666-26-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN3996-5mg |
Erythrartine |
51666-26-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AG28315-5mg |
Erythrartine |
51666-26-3 | 97.5% | 5mg |
$719.00 | 2024-04-19 |
Erythrartine 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
51666-26-3 (Erythrartine) 関連製品
- 27740-43-8(Erysotrine)
- 87340-25-8(Fortuneine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:51666-26-3)Erythrartine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ